
D4R agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D4R agonist-1, also known as Compound 16f, is a partial agonist of the dopamine D4 receptor (D4R). This compound has shown potential in the treatment of neuropsychiatric disorders due to its ability to selectively activate the D4 receptor, which is part of the dopaminergic system. The dopaminergic system plays a crucial role in motor functions, cognition, and addiction .
Méthodes De Préparation
The synthesis of D4R agonist-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a benzothiazole derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the benzothiazole intermediate with a piperidine derivative under specific reaction conditions .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
D4R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the benzothiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
D4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor agonists.
Mécanisme D'action
D4R agonist-1 exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is part of the G protein-coupled receptor family and is linked to the inhibition of adenylate cyclase. Upon activation by this compound, the receptor undergoes a conformational change that leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP) within the cell. This signaling pathway is crucial for modulating various physiological processes, including neurotransmission and synaptic plasticity .
Comparaison Avec Des Composés Similaires
D4R agonist-1 is unique in its selectivity for the dopamine D4 receptor compared to other dopamine receptor agonists. Similar compounds include:
Rotigotine: A pan-agonist that activates all five dopamine receptors (D1R to D5R).
A-412997: A selective D4 receptor agonist with a different chemical structure.
PD-168077: Another selective D4 receptor agonist used in research.
The uniqueness of this compound lies in its partial agonist activity and its potential therapeutic applications in neuropsychiatric disorders.
Propriétés
Formule moléculaire |
C19H22N4S |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2 |
Clé InChI |
KZVXSSLUUGFVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


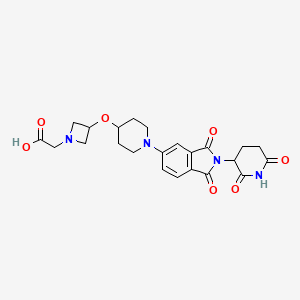
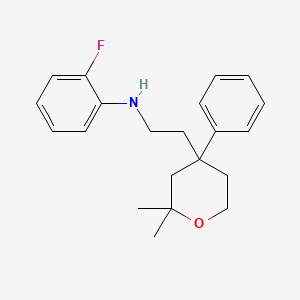
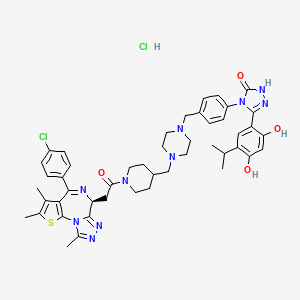
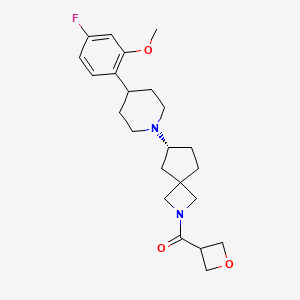
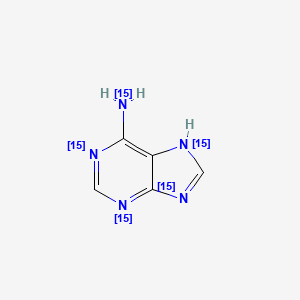
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
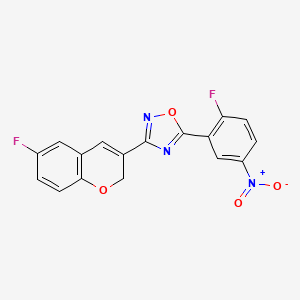
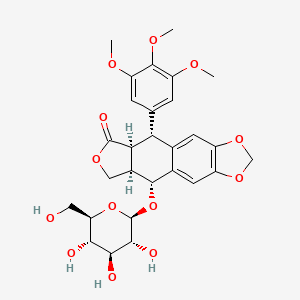
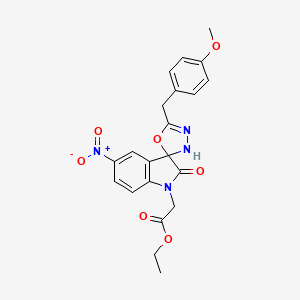
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
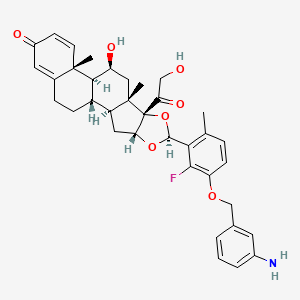
![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
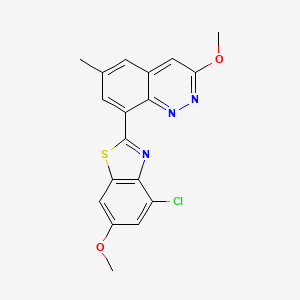
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
